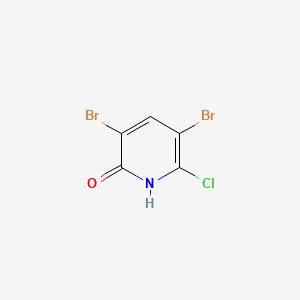

3,5-Dibromo-6-chloropyridin-2-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

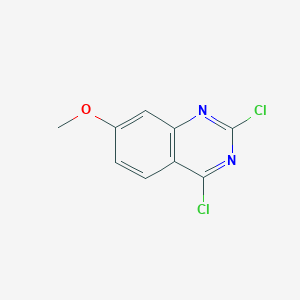

The compound of interest, 3,5-Dibromo-6-chloropyridin-2-OL, is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine have been optimized to facilitate the synthesis of arylated pyridines . Additionally, a stable isotope-labelled analog of a related compound, 3,5,6-trichloropyridin-2-ol, was synthesized using a copper-catalyzed cyclization method . These methods highlight the versatility and adaptability of synthetic approaches for halogenated pyridines.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the compound's reactivity and interaction with other molecules. For example, the crystal structure of a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, was determined to be monoclinic with specific cell parameters, and the presence of intermolecular hydrogen bonds was noted . Such structural details are crucial for understanding the compound's potential interactions and bioactivities.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, which are essential for their functionalization and application in different fields. The Suzuki-Miyaura cross-coupling reactions mentioned earlier are a prime example of how these compounds can be chemically modified to produce more complex structures . The amination of dihalopyridines to form polyazamacrocycles is another example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as melting points, solubility, and reactivity, are influenced by the nature and position of the halogen substituents on the pyridine ring. These properties are essential for the practical application of these compounds in various industries. For instance, the crystal structure and packing can affect the compound's stability and solubility, as seen in the crystal structure analysis of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine . Additionally, the magnetic properties of halogenated pyridines, as observed in copper complexes, can provide insights into their potential use in materials science .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

3,5-Dibromo-6-chloropyridin-2-ol is involved in various chemical synthesis processes. A study demonstrated the regioselective C-6 lithiation of 2-chloropyridine using a superbase, leading to the preparation of potentially useful chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Another research highlighted its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex (Ji, Li, & Bunnelle, 2003).

Structural and Molecular Studies

3,5-Dibromo-6-chloropyridin-2-ol has been studied for its structural properties. For instance, research on its crystal structure was conducted to understand the relationship between structure and biological activities (Zheng, Liu, Shen, & Xu, 2009). Another study focused on internal motions through Nuclear Quadrupole Resonance (NQR) in 6-Chloropyridin-2-ol, examining the temperature dependence of torsional frequencies (Basavaraju, Devaraj, Indumathy, Sridharan, & Ramakrishna, 1982).

Biological and Medicinal Applications

In the realm of medicinal chemistry, 3,5-Dibromo-6-chloropyridin-2-ol derivatives were evaluated for their potential in treating Alzheimer and neuronal vascular diseases, focusing on their cholinergic and neuroprotective properties (Samadi et al., 2010). This highlights its significance in drug discovery and pharmaceutical research.

Adsorptive Separation and Industrial Applications

This compound also finds application in industrial processes, such as in adsorptive separation. A study described the use of nonporous adaptive crystals for the separation of monochloropyridine isomers, demonstrating the effectiveness of such methods (Sheng et al., 2020).

Propiedades

IUPAC Name |

3,5-dibromo-6-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClNO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKVVPGQIXAVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607669 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-6-chloropyridin-2-OL | |

CAS RN |

6515-39-5 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)